N-[(4-nitrophenyl)sulfonyl]aspartic acid
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Overview
Description
N-[(4-nitrophenyl)sulfonyl]aspartic acid is a sulfonamide compound characterized by the presence of a sulfonyl group attached to an aspartic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-nitrophenyl)sulfonyl]aspartic acid typically involves the reaction of 4-nitrobenzenesulfonyl chloride with aspartic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include:
4-nitrobenzenesulfonyl chloride: This reagent provides the sulfonyl group.
Aspartic acid: This amino acid serves as the backbone for the compound.
Base (e.g., triethylamine): Used to neutralize the hydrochloric acid formed during the reaction.
The reaction is typically conducted in an organic solvent such as dichloromethane or acetonitrile, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-[(4-nitrophenyl)sulfonyl]aspartic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed to release aspartic acid and the sulfonyl group.
Common Reagents and Conditions
Reducing agents (e.g., hydrogen gas, palladium on carbon): Used for the reduction of the nitro group.
Nucleophiles (e.g., amines, thiols): Participate in substitution reactions.
Acids or bases: Facilitate hydrolysis reactions.
Major Products Formed
Amino derivatives: Formed from the reduction of the nitro group.
Substituted sulfonamides: Result from nucleophilic substitution reactions.
Aspartic acid: Released during hydrolysis.
Scientific Research Applications
N-[(4-nitrophenyl)sulfonyl]aspartic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(4-nitrophenyl)sulfonyl]aspartic acid involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
N-[(4-nitrophenyl)sulfonyl]tryptophan: Another sulfonamide compound with a tryptophan backbone.
N-[(4-methylphenyl)sulfonyl]aspartic acid: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-[(4-nitrophenyl)sulfonyl]aspartic acid is unique due to the presence of both a nitro group and a sulfonyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C10H10N2O8S |
---|---|
Molecular Weight |
318.26 g/mol |
IUPAC Name |
2-[(4-nitrophenyl)sulfonylamino]butanedioic acid |
InChI |
InChI=1S/C10H10N2O8S/c13-9(14)5-8(10(15)16)11-21(19,20)7-3-1-6(2-4-7)12(17)18/h1-4,8,11H,5H2,(H,13,14)(H,15,16) |
InChI Key |
XPVHQIBEIUHSFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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